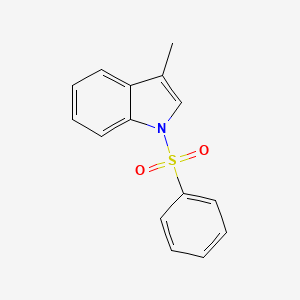

3-methyl-1-(phenylsulfonyl)-1H-indole

Descripción general

Descripción

3-Methyl-1-(phenylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole typically involves the sulfonylation of indole derivatives. One common method is the reaction of 3-methylindole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Nucleophilic Addition: The phenylsulfonyl group can participate in nucleophilic addition reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides are used in the presence of Lewis acids like aluminum chloride or boron trifluoride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Nucleophilic Addition: Grignard reagents and organolithium compounds are used in anhydrous solvents such as diethyl ether or tetrahydrofuran to facilitate nucleophilic addition reactions.

Major Products Formed

The major products formed from these reactions include halogenated indoles, alkylated indoles, acylated indoles, and various sulfonyl derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C13H13NO2S and a molecular weight of approximately 253.31 g/mol. Its structure includes an indole ring, a methyl group, and a phenylsulfonyl moiety, which contribute to its unique chemical reactivity and biological activities. The indole ring system provides a planar structure that facilitates π-π stacking interactions, while the phenylsulfonyl group enhances solubility in various solvents, making it suitable for biological interactions.

Scientific Research Applications

3-Methyl-1-(phenylsulfonyl)-1H-indole has been investigated for several applications in scientific research:

1. Anticancer Activity

- Case Study : A study published in MDPI explored the anticancer properties of indole derivatives, including this compound. The results indicated significant growth inhibition in various cancer cell lines, suggesting that structural modifications can enhance bioactivity.

2. Neuroprotective Effects

- Case Study : Research examining the neuroprotective effects of this compound in animal models of Alzheimer's disease demonstrated improvements in cognitive function and reductions in neuroinflammation markers compared to control groups.

3. Antimicrobial Properties

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways . Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylindole: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

1-Phenylsulfonylindole: Similar structure but without the methyl group at the 3-position, affecting its reactivity and applications.

Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but differs in the core structure, leading to different chemical properties and applications.

Uniqueness

3-Methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the 3-position and the phenylsulfonyl group. This combination enhances its reactivity towards electrophilic and nucleophilic reagents, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential as a pharmaceutical agent with diverse biological activities .

Actividad Biológica

3-Methyl-1-(phenylsulfonyl)-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exemplifies the potential of indole derivatives as scaffolds for drug discovery, given their ability to interact with various biological targets.

Chemical Structure and Properties

The compound's structure includes a methyl group and a phenylsulfonyl moiety attached to the indole ring, which influences its biological activity. The geometric parameters and conformational characteristics of this compound have been well-documented, showing a dihedral angle between the phenyl ring and the indole system that contributes to its molecular interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines, including:

- MGC-803 (gastric cancer) : IC50 values as low as 0.011 µM, indicating potent inhibitory action on tumor growth.

- A549 (lung cancer) : Demonstrated IC50 values of 3.1 µM.

- MCF-7 (breast cancer) : IC50 values of 2.1 µM .

The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. In vivo studies using mouse xenograft models have shown tumor growth inhibition rates of 70% at doses of 15 mg/kg .

Antimicrobial Activity

Indole derivatives, including this compound, have exhibited antibacterial properties against various pathogens. Notably, they have shown effectiveness against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Mycobacterium tuberculosis .

Data Summary

| Activity | Cell Line/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MGC-803 | 0.011 µM | Tubulin polymerization inhibition |

| Anticancer | A549 | 3.1 µM | Tubulin polymerization inhibition |

| Anticancer | MCF-7 | 2.1 µM | Tubulin polymerization inhibition |

| Antibacterial | Acinetobacter baumannii | Not specified | Antimicrobial activity |

| Antibacterial | Mycobacterium tuberculosis | Not specified | Antimicrobial activity |

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- In vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- In vivo Efficacy : In mouse models, treatment with this compound resulted in substantial tumor size reduction without notable toxicity, suggesting a favorable therapeutic index .

- Molecular Docking Studies : Computational analyses indicate strong binding affinities for key proteins involved in cancer progression, reinforcing its potential as a lead compound for further development .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-11-16(15-10-6-5-9-14(12)15)19(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFHTDJSMGWOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.